

6-Chloroquinolin-4-ol chemical structure and properties

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Compound of Interest

Compound Name: 6-Chloroquinolin-4-ol

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An In-depth Technical Guide to **6-Chloroquinolin-4-ol**

Introduction

6-Chloroquinolin-4-ol is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] **6-Chloroquinolin-4-ol**, which exists in a tautomeric equilibrium with its keto form, 6-chloroquinolin-4(1H)-one, serves as a crucial intermediate and building block in the synthesis of more complex molecules for drug discovery and development.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **6-Chloroquinolin-4-ol**. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological processes.

Chemical Structure and Properties

6-Chloroquinolin-4-ol is characterized by a quinoline ring system substituted with a chlorine atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group results in keto-enol tautomerism, where the compound can exist as either the -ol or -one form.[2]

Chemical Identification

The fundamental identifiers for **6-Chloroquinolin-4-ol** are summarized in the table below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 6-chloro-1H-quinolin-4-one[2] |
| Synonyms | 6-Chloro-4-quinolinol, 6-Chloro-4-hydroxyquinoline, 6-Chloroquinolin-4(1H)-one[2][4] |
| CAS Number | 23432-43-1, 21921-70-0[2][4] |
| Molecular Formula | C ₉ H ₆ ClNO[2][4][5] |
| Molecular Weight | 179.60 g/mol [2] |
| InChIKey | XXGUQCVVGPZTPF-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C=CN2[2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis and biological assays. Due to its lipophilic nature, **6-Chloroquinolin-4-ol** has low solubility in aqueous solutions but is soluble in organic solvents like DMSO.[6]

| Property | Value |
|---------------|---|
| Appearance | Data not available (Related compound 7-chloroquinolin-4-ol is a pale yellow to brownish solid[7]) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Low aqueous solubility; requires organic solvents like DMSO for dissolution.[6][8] |
| XLogP3 | 1.2[2] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of the compound.

| Spectroscopy | Data |
|--------------------|--|
| ¹ H NMR | Spectral data is available but specific shifts are not detailed in the surveyed literature.[9] |
| IR (Infrared) | For the related 6-Chloro-2-phenylquinolin-4-ol, characteristic peaks are observed at: 3400-3200 cm ⁻¹ (O-H stretch), 1640 cm ⁻¹ (C=O stretch, keto-tautomer), 1600, 1550, 1480 cm ⁻¹ (aromatic C=C and C=N stretching), and 750 cm ⁻¹ (C-Cl stretch).[3] |
| Mass Spectrometry | GC-MS data indicates a top peak at m/z 151.[2] |

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methodologies, including the Gould-Jacobs reaction and the Friedländer synthesis.[1][3] The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines.

Experimental Protocol: Gould-Jacobs Synthesis of 6-Chloroquinolin-4-ol

This protocol is adapted from established methods for synthesizing 4-hydroxyquinoline derivatives.[3]

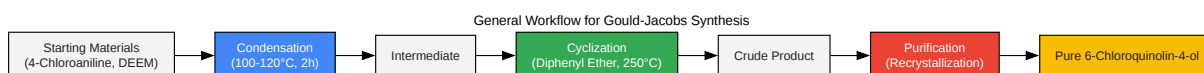
Materials:

- 4-chloroaniline
- Diethyl ethoxymethylenemalonate (DEEM)
- Diphenyl ether

- Ethanol or acetic acid (for recrystallization)
- Round-bottom flask and condenser
- Heating mantle

Procedure:

- Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).
- Heat the mixture at 100-120°C for approximately 2 hours. The reaction can be monitored by TLC.
- Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether.
- Heat the mixture to approximately 250°C for 30-60 minutes to induce thermal cyclization.
- Workup: Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
- Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent like hexane or ether to remove the diphenyl ether. Further purify the product by recrystallization from ethanol or acetic acid to yield pure **6-Chloroquinolin-4-ol**.



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Caption: General Workflow for Gould-Jacobs Synthesis.

Protocol: Preparation of a 10 mM Stock Solution

For biological assays, a concentrated stock solution in an organic solvent is typically prepared.
[6]

Materials:

- **6-Chloroquinolin-4-ol** (MW: 179.60 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Vortex mixer
- Amber glass vial

Procedure:

- Tare a clean, dry amber glass vial on a calibrated analytical balance.
- Carefully weigh 1.80 mg of **6-Chloroquinolin-4-ol** into the vial.
- Add 1 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.
- Cap the vial tightly and vortex thoroughly for at least 2 minutes to ensure the compound is fully dissolved. If necessary, use a sonicator for 5-10 minutes.

Protocol: Determination of Kinetic Solubility

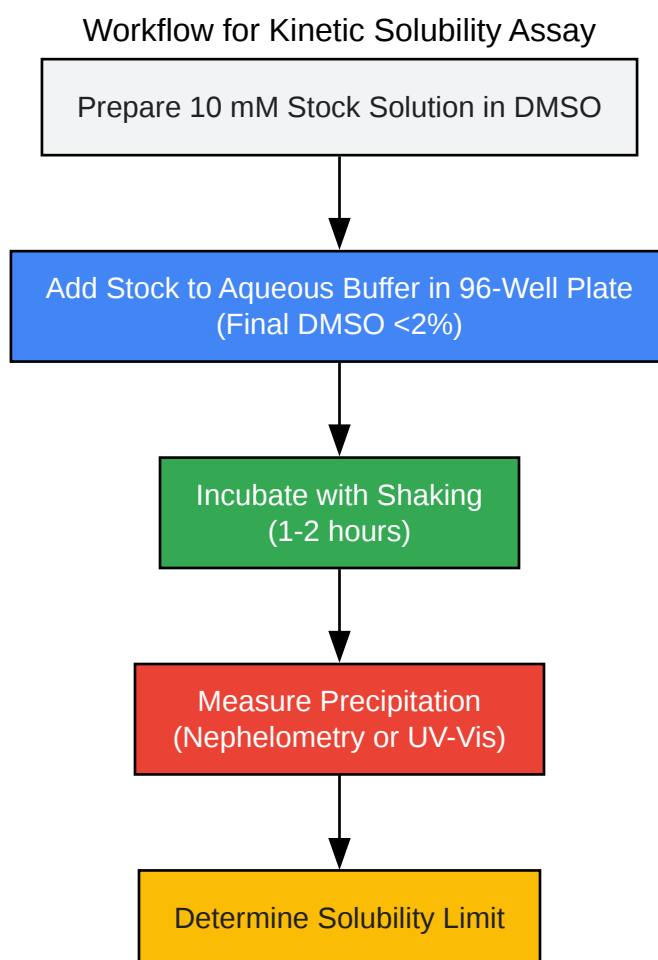
Assessing the solubility of a compound in aqueous buffers is critical for in vitro assays.[8]

Materials:

- 10 mM stock solution of **6-Chloroquinolin-4-ol** in DMSO
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well microtiter plates
- Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

- Preparation: Prepare a series of dilutions from the 10 mM DMSO stock solution.
- Assay: In a 96-well plate, add a small volume (e.g., 1-2 μ L) of the DMSO stock solution to a larger volume of the aqueous buffer. Ensure the final DMSO concentration is low (<1-2%) to minimize its effect on solubility.
- Incubation: Shake the plate for 1-2 hours at a controlled temperature.
- Measurement: Measure the precipitation (turbidity) using a nephelometer or by analyzing the absorbance with a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility limit.



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Caption: Workflow for Kinetic Solubility Assay.

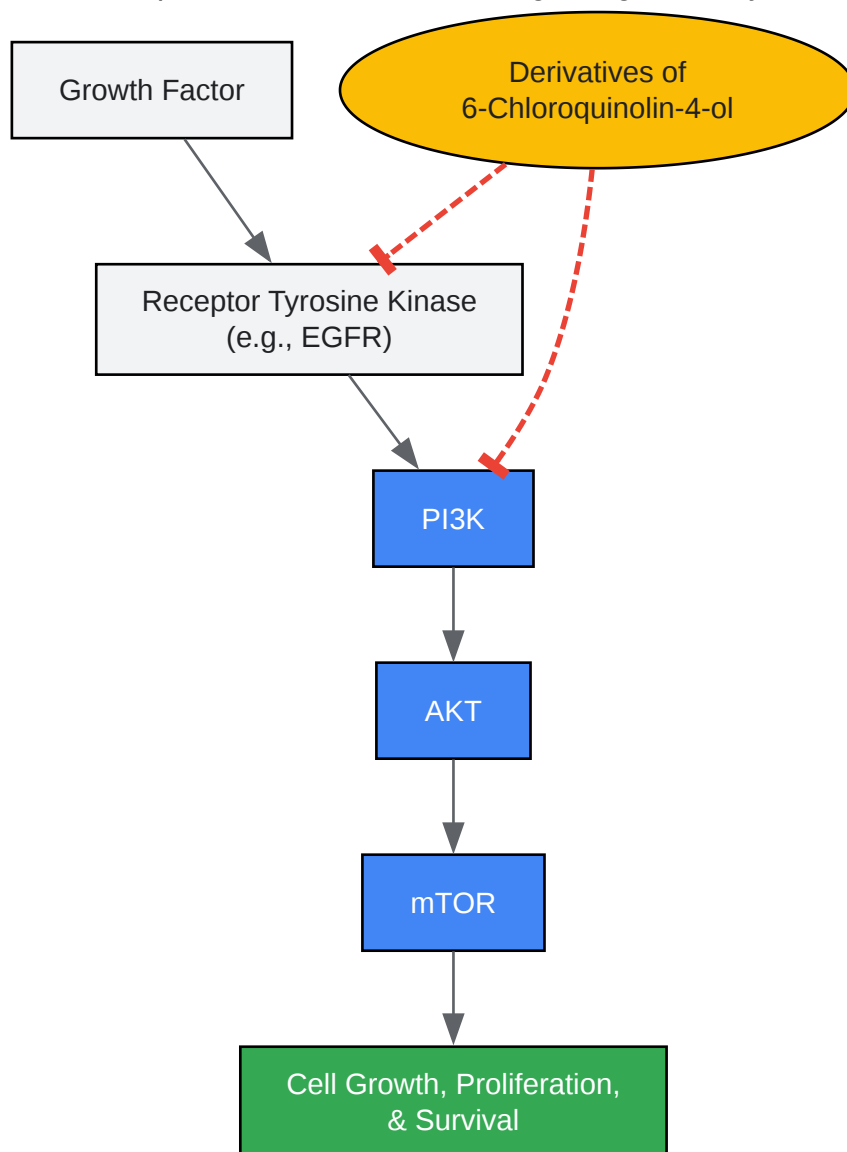
Biological Activity and Applications in Drug Discovery

While specific biological activity data for the parent **6-Chloroquinolin-4-ol** is not widely published, the quinoline scaffold is of significant interest in medicinal chemistry.^[10] Derivatives of the closely related 6-chloro-2-phenylquinolin-4-ol have shown potent activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways.^[3]

Potential Mechanisms of Action

Dysregulation of cellular signaling pathways is a hallmark of many cancers. Small molecule inhibitors that target these pathways are a cornerstone of modern targeted therapy. Derivatives of the 6-chloroquinoline scaffold are valuable for developing inhibitors that target receptor tyrosine kinases (RTKs) and intracellular signaling cascades.^[3]

Simplified PI3K/AKT/mTOR Signaling Pathway

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Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative Biological Data for Derivatives

Derivatives of the quinoline scaffold have demonstrated significant antiproliferative activity. The following table summarizes IC₅₀ values for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are synthesized from the parent quinoline structure, against various cancer cell lines.[3] It is important to note this data is for derivatives and not the parent **6-Chloroquinolin-4-ol** itself.

| Compound Derivative | Target Cell Line | IC ₅₀ (μM)[3] |
|---------------------|------------------------|--------------------------|
| Derivative 1 | A549 (Lung Cancer) | 5.2 |
| Derivative 2 | MCF-7 (Breast Cancer) | 3.8 |
| Derivative 3 | HeLa (Cervical Cancer) | 7.1 |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Chloroquinolin-4-ol** is classified as a warning-level hazard.[2]

- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Statements:
 - Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Chloroquinolin-4-ol is a valuable heterocyclic compound with a well-established chemical foundation. While direct biological data on the parent molecule is limited, its core structure serves as a highly versatile scaffold in medicinal chemistry. The straightforward synthesis via established methods like the Gould-Jacobs reaction, combined with its amenability to further functionalization, makes it an attractive starting point for the development of novel drug candidates. The demonstrated efficacy of its derivatives as potent inhibitors of key oncogenic signaling pathways underscores its importance in the field of targeted cancer therapy.[3] Further research into this and related compounds holds significant promise for the discovery of new therapeutic agents.

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